molecular formula C11H13BrN2O4S B8375163 N-Allyl-N-(2-bromo-ethyl)-2-nitro-benzenesulfonamide

N-Allyl-N-(2-bromo-ethyl)-2-nitro-benzenesulfonamide

Cat. No. B8375163
M. Wt: 349.20 g/mol
InChI Key: KVNLAMBJJLUXJY-UHFFFAOYSA-N
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Patent
US08324239B2

Procedure details

N-Allyl-2-nitro-benzenesulfonamide (570 mg, 2.35 mmol) is dissolved in DMF (5 mL) and then CsCO3 (920 mg, 2.82 mmol) and 1,2-dibromoethane (884 mg, 4.71 mmol) is added. The mixture is then microwaved for 30 min at 150° C., then filtered and the solid washed with EtOAc (30 mL). The organic is washed with Brine (20 mL) and then dried over Na2SO4 and then concentrated to dryness. HPLC (CH3CN/H2O/0.1% TFA) provides N-Allyl-N-(2-bromo-ethyl)-2-nitro-benzenesulfonamide (400 mg, 48%). MS-ES [M+H]+=351.1.
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CsCO3
Quantity
920 mg
Type
reactant
Reaction Step Two
Quantity
884 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15])(=[O:7])=[O:6])[CH:2]=[CH2:3].[Br:17][CH2:18][CH2:19]Br>CN(C=O)C>[CH2:1]([N:4]([CH2:19][CH2:18][Br:17])[S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15])(=[O:7])=[O:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
C(C=C)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CsCO3
Quantity
920 mg
Type
reactant
Smiles
Name
Quantity
884 mg
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then microwaved for 30 min at 150° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with EtOAc (30 mL)
WASH
Type
WASH
Details
The organic is washed with Brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])CCBr
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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